N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine
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Overview
Description
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-pyrazol-3-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Mechanism of Action
The mechanism of action of N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as reduced inflammation or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 1-cyclopentyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine
- 1-methyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine
- 1-cyclopentyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-4-amine
Uniqueness
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets and exhibit a range of biological activities that may not be observed in similar compounds .
Properties
Molecular Formula |
C13H19N5 |
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Molecular Weight |
245.32 g/mol |
IUPAC Name |
N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C13H19N5/c1-17-7-6-13(16-17)14-8-11-9-15-18(10-11)12-4-2-3-5-12/h6-7,9-10,12H,2-5,8H2,1H3,(H,14,16) |
InChI Key |
YTRZGRXWKXOTPP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=CN(N=C2)C3CCCC3 |
Origin of Product |
United States |
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